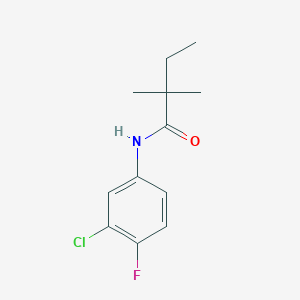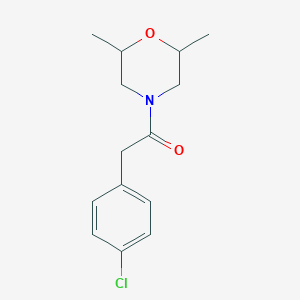
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiolactone ring and a diphenylacetamide moiety, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with a thiolactone derivative. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride and triethylamine, which help in the activation of the carboxylic acid group and the subsequent nucleophilic attack by the thiolactone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide moiety can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
科学的研究の応用
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiolactone ring can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the diphenylacetamide moiety may interact with various receptors or enzymes, modulating their function and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-(2-oxothiolan-3-yl)butanamide
- N-(2-oxothiolan-3-yl)octanamide
- N-(2-oxothiolan-3-yl)-2-pyrimidin-2-ylsulfanylacetamide
Uniqueness
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C18H17NO2S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
N-(2-oxothiolan-3-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H17NO2S/c20-17(19-15-11-12-22-18(15)21)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) |
InChIキー |
OHQVBBHTUGGVNK-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=O)C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
溶解性 |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B14960544.png)

![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B14960563.png)
![4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960565.png)

![4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B14960569.png)

![5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14960579.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960594.png)
![[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine](/img/structure/B14960610.png)

![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)
![Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B14960621.png)
